S1P Receptor Modulation: Defined by a Unique Trisubstituted Coumarin Pharmacophore
This compound falls within the generic scope of patent US 9,073,888 B2, which claims 2-oxo-2H-chromene-3-carboxamide derivatives as S1P receptor modulators. The patent explicitly requires specific substitution patterns for S1P1 receptor activity, where variations in the amide side chain and aromatic substituents profoundly alter potency and subtype selectivity [1]. The N-(2-(diethylamino)ethyl) side chain present in this compound is structurally distinct from the simpler N-alkyl or N-aryl carboxamides commonly evaluated in the anticancer coumarin literature [2], suggesting a divergent primary pharmacology. However, the patent does not provide a specific EC50 or IC50 value for this exact compound, and no published S1P functional assay data for CAS 873577-75-4 were identified.
| Evidence Dimension | S1P receptor modulator activity (structural basis) |
|---|---|
| Target Compound Data | 6-bromo, 8-methoxy, N-(2-(diethylamino)ethyl) trisubstituted coumarin-3-carboxamide; within patent Markush claims |
| Comparator Or Baseline | Simpler coumarin-3-carboxamides (e.g., N-phenyl or N-benzyl derivatives) with reported anticancer IC50 values (0.39–4.85 μM against HeLa/HepG2) but no claimed S1P activity [2] |
| Quantified Difference | Qualitative difference in primary pharmacology: S1P modulation vs. anticancer CK2 inhibition; quantitative S1P data unavailable for target compound |
| Conditions | Patent disclosure (US 9,073,888 B2); comparator anticancer data from MTT assay in HepG2 and HeLa cells |
Why This Matters
For researchers pursuing S1P receptor pharmacology, this compound's structural features place it within a patent-protected S1P-modulating chemotype, whereas simpler coumarin-3-carboxamides optimized for anticancer CK2 inhibition are unlikely to possess meaningful S1P activity.
- [1] Allergan, Inc. Coumarin compounds as receptor modulators with therapeutic utility. U.S. Patent 9,073,888 B2, issued July 7, 2015. View Source
- [2] Radwan, E.M., et al. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules 2021, 26(6), 1653. View Source
